

Synonyms and alternative names for 2-(4-Chlorophenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

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An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethanol

This technical guide provides a comprehensive overview of **2-(4-Chlorophenoxy)ethanol**, a compound with notable antifungal properties. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and toxicological profile. Furthermore, it explores the putative mechanism of action based on current knowledge of antifungal agents.

Chemical Identity: Synonyms and Alternative Names

2-(4-Chlorophenoxy)ethanol is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition and retrieval of information.



Identifier Type	Value		
IUPAC Name	2-(4-chlorophenoxy)ethanol		
CAS Number	1892-43-9		
EINECS Number	217-578-7		
PubChem CID	15907		
Common Synonyms	Chlorophetanol, Fungisan, 4- Chlorophenoxyethanol, p-Chlorophenyl 2- hydroxyethyl ether, Ethylene glycol mono(p- chlorophenyl) ether, Chloro-p-phenoxetol, Mycotetracid, NSC 8133		

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **2-(4-Chlorophenoxy)ethanol** is presented in the following tables.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO ₂	[1][2]
Molecular Weight	172.61 g/mol	[1][2]
Melting Point	30 °C	[1][2]
Boiling Point	135-136 °C at 6 mmHg	[1][2]
Density	1.26 g/cm ³	[1]
Refractive Index	1.5510	[1][2]
Water Solubility	3.1 g/L at 25 °C	[1]
Solubility in DMSO	50 mg/mL (289.67 mM)	[1]
pKa (Predicted)	14.18 ± 0.10	[1]



Toxicological Data

Parameter	Value	Species	Route	Reference
LD50	500 μL/kg	Rabbit	Skin	_
GHS Hazard Statements	H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation	N/A	N/A	

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2- (4-Chlorophenoxy)ethanol**.

Synthesis Protocols

A patented method outlines a three-step process for the production of **2-(4-Chlorophenoxy)ethanol**.[1]

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione

- Combine 4-chloroacetophenone, morpholine, and sulfur in a round-bottom flask.
- Add ethyl acetate as the solvent.
- Reflux the mixture at 127 °C for 5 hours.
- The resulting intermediate is a light yellow solid.

Step 2: Hydrolysis to 4-Chlorophenylacetic Acid



- Take the ethylthione intermediate from Step 1 and add a 50% ethanol solution of potassium hydroxide.
- · Reflux the mixture for 24 hours.
- The product of this step is 4-chlorophenylacetic acid.

Step 3: Reduction to 2-(4-Chlorophenoxy)ethanol

- Dissolve the 4-chlorophenylacetic acid from Step 2 in tetrahydrofuran (THF) at 0 °C.
- Add sodium borohydride and iodine to the solution.
- Slowly add methanol to the reaction mixture.
- The final product is **2-(4-Chlorophenoxy)ethanol**.

A simpler, one-pot synthesis can also be employed.

- To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
- Stir the mixture at room temperature.
- Add 2-chloroethanol to the reaction mixture.
- · Reflux the mixture for several hours.
- After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product.

Purification Protocol

The primary method for the purification of **2-(4-Chlorophenoxy)ethanol** is recrystallization.

 Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.



- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.

Analytical Protocols

Standard analytical techniques can be used to confirm the identity and purity of **2-(4-Chlorophenoxy)ethanol**.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like **2-(4-Chlorophenoxy)ethanol**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- · Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically 250 °C.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
- MS Detector: Operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

For non-volatile derivatives or for analysis in complex matrices, LC-MS can be utilized.

- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a small amount of formic acid or ammonium formate to improve ionization.
- Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.



Mechanism of Action and Signaling Pathways

While the precise molecular targets of **2-(4-Chlorophenoxy)ethanol** have not been definitively elucidated, its classification as an antifungal agent and its chemical structure suggest a likely mechanism of action involving the disruption of the fungal cell membrane.[1] This is a common mechanism for many antifungal drugs.

Proposed Antifungal Mechanism

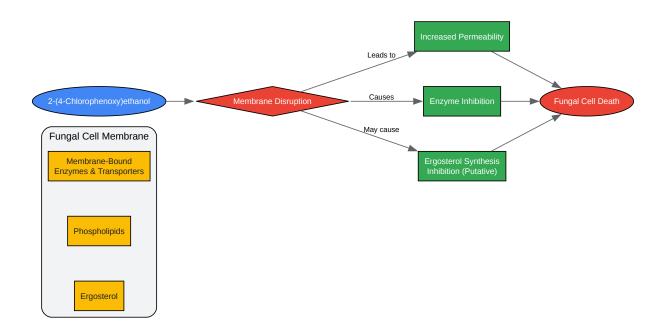
The antifungal activity of **2-(4-Chlorophenoxy)ethanol** is likely attributed to its ability to interfere with the integrity and function of the fungal cell membrane. The lipophilic chlorophenoxy group can intercalate into the lipid bilayer, disrupting its structure and fluidity. This disruption can lead to a cascade of detrimental effects, including:

- Increased Membrane Permeability: The compromised membrane becomes leaky, allowing
 the uncontrolled passage of ions and small molecules. This leads to a loss of essential
 cellular components and a disruption of the electrochemical gradients necessary for cellular
 processes.
- Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the fungal cell membrane. The alteration of the membrane environment can inhibit the activity of these enzymes, disrupting vital processes such as nutrient transport and energy production.
- Disruption of Ergosterol Synthesis: Although not directly confirmed for this specific compound, many phenolic and ether-containing antifungals interfere with the ergosterol biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates can severely compromise membrane integrity.

Visualizing the Proposed Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed antifungal mechanism and a typical experimental workflow for its synthesis.

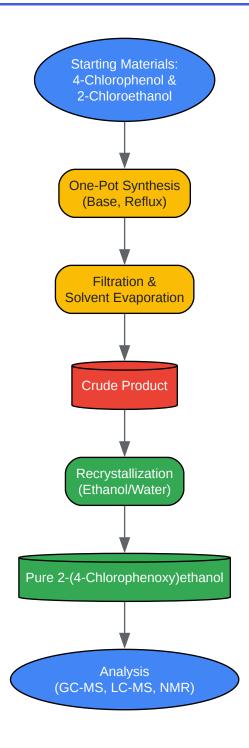




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Caption: Proposed mechanism of antifungal action for 2-(4-Chlorophenoxy)ethanol.





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Caption: General experimental workflow for the synthesis and purification.

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References

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- 2. Membrane-Interacting Antifungal Peptides PMC [pmc.ncbi.nlm.nih.gov]
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